molecular formula C12H12O3 B168822 Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 144464-66-4

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B168822
CAS No.: 144464-66-4
M. Wt: 204.22 g/mol
InChI Key: QMICDTYERUBTNO-UHFFFAOYSA-N
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Description

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS: 144464-66-4) is a bicyclic organic compound featuring a partially hydrogenated naphthalene backbone. Its molecular formula is C₁₂H₁₂O₃ (molecular weight: 204.22 g/mol), with a methyl ester group at position 2 and a ketone group at position 5 (). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure combines aromatic and aliphatic characteristics, enabling diverse reactivity patterns.

Key identifiers include:

  • MDL Number: MFCD16037872
  • InChIKey: QMICDTYERUBTNO-UHFFFAOYSA-N
  • Synonyms: Methyl 1-tetralone-6-carboxylate, 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylic acid methyl ester ().

Properties

IUPAC Name

methyl 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMICDTYERUBTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70571232
Record name Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144464-66-4
Record name Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70571232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-naphthoic acid with methanol in the presence of a dehydrating agent such as sulfuric acid, leading to the formation of the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.

    Reduction: Formation of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups play a crucial role in its reactivity and interactions with biological molecules. The compound may act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate belongs to a family of tetrahydronaphthalene derivatives. Below is a detailed comparison with structurally related compounds, focusing on substituent positions, physicochemical properties, and applications.

Positional Isomers

Compound Name Substituents Positions CAS Number Molecular Weight (g/mol) Key Properties
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate Oxo, Methyl ester 5 (oxo), 1 (ester) 59599-49-4 204.22 Positional isomer with ester at position 1; reduced steric hindrance near the ketone group may alter reactivity .
Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate Oxo, Methyl ester 4 (oxo), 1 (ester) 156390-35-1 204.22 Fully hydrogenated backbone with oxo at position 4; likely lower aromatic stability .

Functional Group Variants

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Differences
Methyl 4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydroxyl, Methyl ester 89228-42-2 206.23 Hydroxyl group at position 4 increases polarity and solubility in polar solvents (e.g., DMSO) compared to the oxo analog .
(S)-Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride Amino, Methyl ester 1246509-73-8 241.71 Amino substitution enhances biological activity; hydrochloride salt improves stability for pharmaceutical use .
Methyl 3-hydroxy-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate Hydroxyl, Oxo, Methyl ester - 220.23 Additional hydroxyl group at position 3 increases hydrogen-bonding capacity; melting point: 106–108°C .

Structural Analogues with Modified Backbones

Compound Name Structure CAS Number Molecular Weight (g/mol) Applications
Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate Methyl group at position 1 812690-22-5 218.28 Increased steric bulk may reduce enzymatic degradation in drug candidates .
Methyl 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate Oxadiazole-thioester hybrid - 422.47 Heterocyclic modifications enhance binding to biological targets (e.g., kinase inhibitors) .

Pharmaceutical Relevance

  • Amino Derivatives: Substitution with amino groups (e.g., CAS 2061996-77-6) yields intermediates for serotonin receptor modulators .
  • Hydroxyl Derivatives : Hydroxylated analogs (e.g., CAS 89228-42-2) exhibit improved solubility for formulation in aqueous media .

Material Science

  • Building Block : The compound is cataloged as a precursor for liquid crystals and polymers due to its rigid bicyclic structure ().

Data Tables

Table 1: Physicochemical Comparison

Property Methyl 5-oxo-2-carboxylate (144464-66-4) Methyl 5-oxo-1-carboxylate (59599-49-4) Methyl 4-hydroxy-2-carboxylate (89228-42-2)
Melting Point Not reported Not reported Not reported
Solubility Likely low in water; soluble in DMSO, THF Similar to 144464-66-4 High in DMSO, ethanol
Storage Room temperature (stable under inert gas) Room temperature -20°C to -80°C (prevents degradation)

Table 2: Commercial Availability (Building Block Catalogs)

Supplier Compound Purity Catalog Number
Combi-Blocks This compound 96% QK-2308
Enamine Ltd 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate Not specified -

Biological Activity

Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 144464-66-4) is a naphthalene derivative with a methyl ester and a ketone functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.

  • Molecular Formula : C12H12O3
  • Molecular Weight : 204.22 g/mol
  • IUPAC Name : this compound
  • Physical State : Solid
  • Purity : ≥95%

The compound's structure allows it to interact with biological molecules effectively, making it a candidate for various medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ketone and ester functional groups are crucial for its reactivity and interactions with enzymes and other proteins.

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. A study evaluated its effectiveness against common bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be developed as a novel antimicrobial agent.

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Properties :
    A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a dose-dependent inhibition of bacterial growth. The researchers noted that at concentrations above the MIC, the compound not only inhibited growth but also induced cell lysis.
  • Case Study on Anti-inflammatory Effects :
    In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in swelling and inflammatory markers compared to the control group.

Safety and Toxicology

While the compound shows promise for therapeutic applications, safety assessments are crucial. The compound is classified under GHS07 warnings indicating potential hazards such as skin irritation and respiratory issues upon exposure. Further toxicological studies are necessary to evaluate its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : The compound can be synthesized via regioselective oxidation of tetrahydronaphthalene derivatives using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). For example, DDQ-mediated oxidation of substituted tetrahydronaphthalenes under anhydrous conditions at 0–5°C yields the target compound with >90% regioselectivity for the 5-oxo position . Reaction temperature, solvent polarity, and catalyst loading critically affect yield and regioselectivity. Optimization requires monitoring via TLC and confirming product purity through HPLC or GC-MS.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : ¹H NMR (300 MHz, CDCl₃) shows distinct peaks for the methyl ester group (δ 3.57 ppm, singlet), aromatic protons (δ 6.70–7.60 ppm), and ketone-related protons (δ 1.22–2.73 ppm, multiplet) . ¹³C NMR confirms the ketone (δ ~208 ppm) and ester carbonyl (δ ~168 ppm). For ambiguous cases, 2D NMR (e.g., COSY, HSQC) can differentiate between regioisomers, such as distinguishing 5-oxo from 8-oxo derivatives .

Q. What crystallographic methods are recommended for confirming the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation. Key parameters include R-factor optimization (<0.05) and validation of hydrogen bonding networks. For example, SHELXPRO can interface with macromolecular refinement tools if the compound forms co-crystals with proteins .

Advanced Research Questions

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Methodological Answer : Substituents at the 5-oxo position modulate bioactivity. For instance, hydroxylation at the 3-position enhances antibacterial activity (MIC ~12.5 µg/mL against S. aureus), likely due to increased hydrogen bonding with microbial enzymes . Computational studies (e.g., DFT for charge distribution analysis or molecular docking) can predict interactions with targets like firefly luciferase .

Q. What contradictions exist in toxicity data for naphthalene derivatives, and how can they be resolved?

  • Methodological Answer : Toxicity studies on naphthalene analogs report conflicting results for hepatic and renal effects. For example, some rodent studies show dose-dependent hepatotoxicity at 500 mg/kg, while others report no significant effects below 1000 mg/kg . Resolving discrepancies requires rigorous dose-response studies, standardized exposure protocols (e.g., OECD guidelines), and metabolomic profiling to identify toxic intermediates like 1,2-naphthoquinone .

Q. What analytical challenges arise in quantifying environmental degradation products of this compound?

  • Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) is optimal for detecting trace metabolites (e.g., hydroxylated or sulfonated derivatives) in water or soil. Challenges include matrix interference and isomer discrimination. Solid-phase extraction (SPE) using C18 cartridges and isotopic labeling (e.g., ¹³C-methyl ester) improve recovery rates and quantification accuracy .

Q. How can structural analogs of this compound be optimized for selective modulation of solute carrier (SLC) transporters?

  • Methodological Answer : Derivatives like 2-Amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (UCPH101) demonstrate allosteric inhibition of EAAT1 transporters. Structure-activity relationship (SAR) studies using substituted naphthalenecarboxylates can enhance selectivity. Electrophysiological assays (e.g., patch-clamp) validate transporter inhibition kinetics .

Data Contradictions and Validation

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer : Yield discrepancies often stem from minor variations in reaction conditions (e.g., trace moisture in DDQ-mediated oxidations reduces efficiency). Reproducibility requires strict control of anhydrous solvents, inert atmospheres, and catalyst purity. Cross-validating results with independent labs using identical protocols (e.g., J-522506 synthesis ) minimizes variability .

Q. How can researchers address gaps in toxicological databases for this compound?

  • Methodological Answer : The ATSDR identifies data gaps in chronic exposure effects and biomonitoring metrics . Collaborative studies using in vitro models (e.g., HepG2 cells for hepatotoxicity) and longitudinal animal cohorts can fill these gaps. Publicly available datasets (e.g., PubChem CID 227638 ) should be updated with new findings .

Tables for Key Data

Property Value Source
Molecular FormulaC₁₂H₁₂O₃
CAS Number144464-66-4
Melting Point106–108°C
¹H NMR (CDCl₃, δ ppm)3.57 (s, 3H, COOCH₃)
Key Toxicity Data GapChronic inhalation effects

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

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